molecular formula C22H29N3O3S B11300221 N-cyclopentyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide

N-cyclopentyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide

Cat. No.: B11300221
M. Wt: 415.6 g/mol
InChI Key: VBTJGVBQWMBSBG-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide is a complex organic compound Its structure includes a cyclopentyl group, a hexahydrophthalazinone moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide likely involves multiple steps:

    Formation of the hexahydrophthalazinone moiety: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclopentyl group: This might involve alkylation reactions using cyclopentyl halides.

    Sulfonamide formation: This step typically involves the reaction of an amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and rigorous purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentyl or ethyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the hexahydrophthalazinone moiety.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced derivatives, or substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology and Medicine

    Drug Development: Investigation as a potential pharmaceutical agent due to its complex structure.

    Biological Studies: Use in studying enzyme interactions or as a probe in biochemical assays.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide: can be compared with other sulfonamides or phthalazinone derivatives.

    Sulfonamides: Known for their antibacterial properties.

    Phthalazinones: Studied for various biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H29N3O3S

Molecular Weight

415.6 g/mol

IUPAC Name

N-cyclopentyl-5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C22H29N3O3S/c1-3-25-22(26)19-11-7-6-10-18(19)21(23-25)16-13-12-15(2)20(14-16)29(27,28)24-17-8-4-5-9-17/h12-14,17,24H,3-11H2,1-2H3

InChI Key

VBTJGVBQWMBSBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)NC4CCCC4

Origin of Product

United States

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